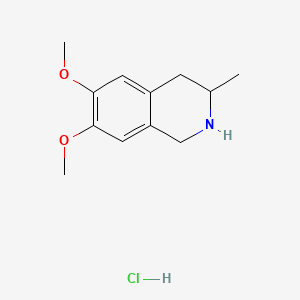

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It is a member of isoquinolines .

Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is C12H18ClNO2 . The molecular weight is 243.73 .

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Physical And Chemical Properties Analysis

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride appears as an almost white to light yellow fine crystalline powder . It has a melting point of 250-252 °C .

Aplicaciones Científicas De Investigación

- Privileged Scaffold : 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives serve as “privileged scaffolds.” These compounds are valuable building blocks for designing novel biologically active molecules. Researchers explore their potential in drug development, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents .

- Influenza Virus Inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

- Peripheral Catechol-O-Methyltransferase (COMT) Inhibition : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, behaves as a COMT inhibitor. COMT inhibitors are relevant in the treatment of Parkinson’s disease .

- If Channel Inhibition : (-)-N-{2-[®-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) inhibits the “funny” If current channel (If channel). Researchers investigate its potential for stable angina and atrial fibrillation treatment .

- Diastereoselective Synthesis : Researchers have developed a convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Building Blocks : Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are essential building blocks for synthesizing natural products and pharmaceuticals .

Medicinal Chemistry and Drug Development

Neuropharmacology and Parkinson’s Disease

Cardiovascular Research

Synthetic Chemistry

Natural Product Synthesis

Microwave-Assisted Synthesis

Safety and Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . It is advised to avoid release to the environment and take precautionary measures such as wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The 1,2,3,4-tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . Therefore, the future directions of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride could be in the development of novel THIQ analogs with potent biological activity .

Mecanismo De Acción

Mode of Action

It is known that tetrahydroisoquinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Tetrahydroisoquinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound is a solid powder at room temperature, suggesting that it may be administered orally

Propiedades

IUPAC Name |

6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFAKYIZHAGJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |

CAS RN |

6266-97-3 | |

| Record name | 6266-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

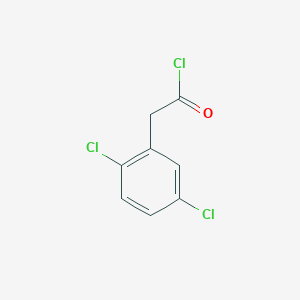

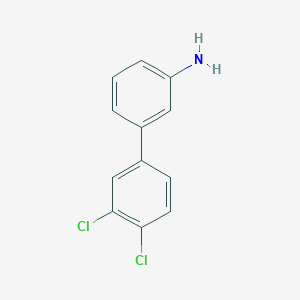

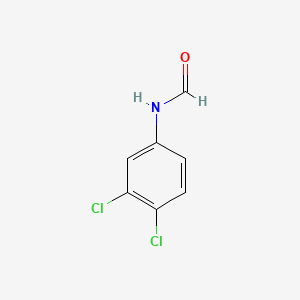

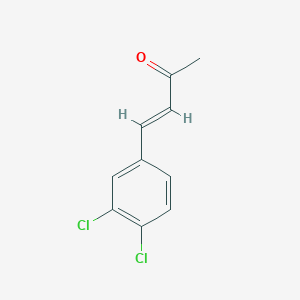

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)